Home > Products > Screening Compounds P104526 > N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 946302-29-0

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3026539
CAS Number: 946302-29-0
Molecular Formula: C21H20N2O3
Molecular Weight: 348.402
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Dihydropyridine Synthesis: The papers highlight common synthetic routes for dihydropyridines, including variations of the Hantzsch pyridine synthesis. [, , ] These methods typically involve condensation reactions between aldehydes, β-ketoesters, and ammonia or amine sources.
  • Structural Modifications: Researchers often introduce various substituents on the dihydropyridine core to modify its pharmacological properties. This includes modifications at the nitrogen atom, the C-3 position with carboxamide groups, and the phenyl rings with halogens or alkoxy groups. [, , , , ]
Molecular Structure Analysis
  • Cyclization Reactions: Several papers describe cyclization reactions to form fused heterocyclic systems incorporating the dihydropyridine moiety. [, ] For example, reactions with cyanoacetamide can lead to pyrimidine ring formation.
  • Salt Formation: The formation of salts, such as tosylate salts, is explored to improve the physicochemical properties of dihydropyridine derivatives, potentially enhancing their solubility and stability. [, ]
Mechanism of Action
  • Neutrophil Elastase Inhibition: Some of the dihydropyridine derivatives discussed, particularly AZD9668, act as potent and selective inhibitors of the enzyme neutrophil elastase. [, ] This enzyme plays a crucial role in inflammatory processes, and inhibiting its activity could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD).
Physical and Chemical Properties Analysis
  • Crystalline Forms: Research on compounds like AZD9668 investigates different crystalline forms of their salts. [, ] These forms can exhibit varying physical properties, affecting the compound's stability, solubility, and ultimately its bioavailability and therapeutic efficacy.
Applications
  • Potential Therapeutics: The investigated dihydropyridine derivatives show promise as potential therapeutic agents for various diseases:
    • Anti-inflammatory agents: Compounds with similar structures to those discussed have demonstrated anti-inflammatory activity, making them potential candidates for treating rheumatoid arthritis and other inflammatory conditions. []
    • COPD treatment: AZD9668, a potent neutrophil elastase inhibitor, has shown potential in preclinical models for treating COPD. [, ] By reducing lung inflammation and tissue damage, these inhibitors could offer new treatment options for this debilitating respiratory disease.
Future Directions
  • Structure-Activity Relationship (SAR) Studies: Further research could focus on exploring the SAR of dihydropyridine derivatives, systematically modifying their structures to optimize their potency, selectivity, and pharmacokinetic properties. []
  • Clinical Development: Promising compounds like AZD9668 could progress to clinical trials to evaluate their safety and efficacy in humans for treating COPD and other inflammatory diseases. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

    Compound Description: This compound is a potent and selective neutrophil elastase (NE) inhibitor. It has been investigated for its potential therapeutic benefits in treating NE-driven respiratory diseases, including bronchiectasis and chronic obstructive pulmonary disease (COPD) [, ]. It demonstrated efficacy in preclinical models, reducing lung inflammation, tissue damage, and airspace enlargement [, ].

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 5)

    Compound Description: This compound is a reversible inhibitor of endothelial lipase (EL) []. Identified during a screening for EL inhibitors, it showed selectivity against lipoprotein lipase (LPL) but not against hepatic lipase (HL) [].

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 6a)

    Compound Description: This compound is another reversible EL inhibitor []. Identified through a process called "deck mining" based on compound 5, it also demonstrates selectivity for EL over LPL but lacks selectivity against HL [].

    Compound Description: This compound, an optimized analog of compound 6a, exhibits improved pharmacokinetic properties and retains inhibitory activity against EL []. Despite achieving targeted plasma exposures, it failed to increase HDL-cholesterol levels in vivo [].

    Compound Description: This compound served as a central scaffold for synthesizing various N-(4-chlorophenyl)-2-substituted nicotinamide derivatives (compounds 5-10) evaluated for their anti-inflammatory activity [].

1-Methyl-2-oxo-1,2-dihydropyridine-3-(4-chlorophenyl)-carboxamide (Compound 11)

    Compound Description: Synthesized alongside compounds 5-10, this compound was also investigated for its anti-inflammatory effects [].

Properties

CAS Number

946302-29-0

Product Name

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide

Molecular Formula

C21H20N2O3

Molecular Weight

348.402

InChI

InChI=1S/C21H20N2O3/c1-15-8-3-4-9-16(15)14-23-13-7-10-17(21(23)25)20(24)22-18-11-5-6-12-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24)

InChI Key

LVWBBUKISLPOHY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.